(3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid
Description
(3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid is a piperidine derivative with strategic functional groups that make it a versatile intermediate in organic synthesis, particularly in peptide and medicinal chemistry. Its structure includes:
- Piperidine core: A six-membered nitrogen-containing ring.
- tert-Butoxycarbonyl (Boc) group at position 1: A common amine-protecting group stable under basic conditions but cleaved by acids.
- Benzyloxycarbonylamino (Cbz) group at position 5: Another amine-protecting group removable via hydrogenolysis.
- Carboxylic acid at position 3: Enhances polarity and enables further functionalization.
The stereochemistry (3S,5R) is critical for its interactions in chiral environments, influencing its utility in asymmetric synthesis or as a building block for bioactive molecules. This compound is likely used in multi-step syntheses where orthogonal protection (Boc and Cbz) is required for sequential deprotection .
Properties
Molecular Formula |
C19H26N2O6 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(3S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-14(16(22)23)9-15(11-21)20-17(24)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23)/t14-,15+/m0/s1 |
InChI Key |
MJAGAIZKHLVFJM-LSDHHAIUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C19H26N2O6 |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | (3S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid |
| Key Functional Groups | Benzyloxycarbonylamino (Cbz), tert-butoxycarbonyl (Boc), piperidine ring, carboxylic acid |
| Chirality | Two stereocenters at positions 3 and 5 with S and R configuration respectively |
The compound contains protective groups commonly used in peptide and amino acid chemistry: the tert-butoxycarbonyl (Boc) group protects the nitrogen at position 1, while the benzyloxycarbonyl (Cbz) group protects the amino substituent at position 5. This dual protection facilitates selective reactions during synthesis.
Preparation Methods
Detailed Synthetic Routes
From N-Protected Piperidin-5-one-2S-carboxylic Acid Intermediates
According to patent WO2019127902A1, a green and efficient method for related piperidine derivatives involves preparing an N-protected piperidin-5-one-2S-carboxylic acid intermediate (compound V), which undergoes condensation with benzyloxyammonium hydrochloride, followed by imine reduction and chiral resolution steps to yield the desired stereochemistry. The process includes:
- Condensation: Compound V reacts with benzyloxyammonium hydrochloride in the presence of a base such as triethylamine and solvents like ethyl acetate or dichloromethane at 40–80 °C.
- Reduction and Chiral Resolution: The imine intermediate is reduced under acidic conditions (e.g., concentrated sulfuric acid in ethyl acetate), followed by addition of oxalic acid to facilitate chiral resolution.
- Hydrolysis and Deprotection: Subsequent hydrolysis steps remove protecting groups or convert esters to acids, using bases like sodium hydroxide or potassium carbonate at 10–80 °C over 2–5 hours.
Three routes are described differing in the order of hydrolysis, deprotection, and condensation steps, allowing flexibility depending on desired yields or purity.
Protection of Amino Groups
The introduction of the tert-butoxycarbonyl (Boc) group at the nitrogen of the piperidine ring is typically accomplished by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. Similarly, the benzyloxycarbonyl (Cbz) group is introduced by reaction with benzyl chloroformate, protecting the amino group at position 5. These protection steps are critical to prevent side reactions during ring formation and subsequent functionalization.
Chiral Synthesis and Resolution
The stereochemistry at positions 3 and 5 is controlled either by:
- Using chiral starting materials such as (S)- or (R)-piperidine carboxylic acids.
- Employing chiral catalysts or reagents during imine reduction.
- Chiral resolution of racemic mixtures using acid salts (e.g., oxalate salts) to separate enantiomers.
The patent WO2019127902A1 emphasizes chiral resolution after imine reduction as a key step to obtain the (3S,5R) isomer with high enantiomeric purity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Condensation | Benzyloxyammonium hydrochloride, triethylamine, ethyl acetate or DCM | 40–80 | 2–7 | Solvent choice affects yield and purity |
| Imine Reduction & Chiral Resolution | Concentrated H2SO4, reducing agent, oxalic acid | Ambient to 40 | 2–5 | Acidic conditions favor resolution |
| Hydrolysis & Deprotection | NaOH, KOH, or carbonate bases in water or organic solvents | 10–80 | 2–5 | Controls ester to acid conversion |
| Boc Protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | Room temp | 1–4 | Protects amine at position 1 |
| Cbz Protection | Benzyl chloroformate, base | Room temp | 1–4 | Protects amine at position 5 |
Research Findings and Optimization
- The green synthesis approach in patent WO2019127902A1 highlights the use of environmentally benign solvents and mild conditions, improving overall sustainability and scalability.
- Chiral resolution using oxalate salts post-imine reduction yields high enantiomeric excess, crucial for biological activity.
- Protection strategies with Boc and Cbz groups are well-established and provide chemical stability during multi-step synthesis.
- Alternative synthetic routes may involve β-keto ester intermediates and enamine formation as seen in related heterocyclic amino acid syntheses, offering potential for analog development.
Summary Table of Preparation Routes
| Route No. | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Route 1 | Deprotection → Condensation with benzyloxyammonium hydrochloride → Imine reduction → Chiral resolution → Neutralization → Hydrolysis | Sequential control, high purity | Longer process time |
| Route 2 | Hydrolysis → Deprotection → Condensation → Imine reduction → Chiral resolution → Neutralization | Early hydrolysis may simplify steps | Potential for side reactions |
| Route 3 | Condensation → Imine reduction → Chiral resolution → Deprotection → Neutralization → Hydrolysis | Efficient condensation first | Requires careful control of conditions |
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Based on the search results, here's what is known about the compound "(3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid":
General Information:
- This compound has the molecular formula and a molecular weight of 378.42 .
- It is also identified by the CAS number 2380757-50-4 .
- The PubChem CID is 166597448 .
Availability and Sourcing:
- As of February 2019, it was listed as a discontinued product by one supplier .
- However, as of April 2021, it was offered at 97% purity, with a lead time of 8-12 weeks for delivery, suggesting ongoing production based on sourced materials .
Potential Applications:
While the search results do not explicitly detail the applications of "this compound," the available information allows for some inferences:
- Chemical Research: The product is intended for laboratory use .
- Cosmetic product development: Experimental design techniques and adequate formulation composition can be used in order to develop stable, safe, and effective cosmetic products .
- Pharmaceutical Sciences: Assessing the bioavailability of drug molecules at the site of action provides better insight into the efficiency of a dosage form .
Safety Information:
Mechanism of Action
The mechanism of action of (3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the tert-butoxycarbonyl group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related piperidine/pyrrolidine derivatives, focusing on functional groups, physicochemical properties, and hazards.
Data Table: Key Comparisons
*Estimated based on structural analysis.
†Inferred from similar Boc/Cbz-containing compounds .
Structural and Functional Analysis
Piperidine vs. Pyrrolidine Core :
- The target compound and the (3S,4R)-Boc-phenylpiperidine derivative share a six-membered piperidine ring, offering conformational flexibility. In contrast, the pyrrolidine derivative has a five-membered ring, increasing ring strain and altering steric interactions.
Protecting Groups :
- The target compound employs Boc and Cbz for orthogonal amine protection, enabling sequential deprotection—ideal for peptide synthesis. The (3S,4R)-Boc-phenylpiperidine lacks Cbz, limiting its utility in multi-step protection strategies .
Biological Activity
(3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid, also referred to by its CAS number 2380757-50-4, is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, make it a versatile intermediate in the synthesis of bioactive molecules. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula: C19H26N2O6
- Molecular Weight: 378.42 g/mol
- PubChem CID: 166597448
The biological activity of this compound is largely attributed to its role as a prodrug. Upon administration, the protecting groups can be selectively removed in vivo, leading to the release of active compounds that may interact with various biological targets. The compound's structure allows for potential interactions with enzymes and receptors involved in metabolic pathways.
Antitumor Activity
Preliminary studies on related compounds have suggested antitumor properties. For example, certain piperidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis or cell cycle arrest.
Case Studies and Research Findings
- Synthesis and Application in Drug Development
- Comparative Studies
-
Potential for Further Research
- The versatility of this compound suggests avenues for further research into its biological properties. Investigations into its interaction with specific molecular targets could yield insights into its potential as a therapeutic agent.
Summary Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Piperidine derivatives | MIC values indicating efficacy against Gram-positive bacteria |
| Antitumor | Piperidine analogs | Inhibition of cancer cell proliferation |
| Peptide Synthesis | Various peptide precursors | Intermediate for complex peptide synthesis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for introducing the <i>tert</i>-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups onto piperidine derivatives?
- Methodological Answer : The Boc group is typically introduced via reaction with di-<i>tert</i>-butyl dicarbonate under basic conditions (e.g., DMAP or TEA in THF), while the Cbz group is added using benzyl chloroformate in the presence of a base like NaHCO₃. For sterically hindered piperidines, microwave-assisted synthesis or elevated temperatures (40–100°C) may improve yields, as seen in multi-step reactions involving palladium catalysts . Post-reaction purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product.
Q. How can researchers validate the stereochemical configuration at the 3S and 5R positions of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can differentiate between epimers by analyzing spatial proximity of protons. Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phases provides enantiomeric excess validation .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous piperidine derivatives, this compound may exhibit acute oral toxicity (Category 4, H302) and respiratory irritation (H335). Use fume hoods, nitrile gloves, and PPE. Incompatible with strong oxidizers (e.g., peroxides) and acids due to Boc group lability. Store at 2–8°C under inert gas (argon) to prevent decomposition .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Contradictions often arise from crystallinity or hydrate formation. Perform differential scanning calorimetry (DSC) to assess melting points and polymorphic transitions. Solubility studies in DMSO, THF, and dichloromethane should include equilibration times (24–72 hrs) and sonication. For example, tert-butyl-protected analogs show limited solubility in water but improved solubility in DMF due to hydrogen bonding .
Q. What strategies optimize coupling reactions involving the carboxylic acid moiety without deprotecting the Boc/Cbz groups?
- Methodological Answer : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) at 0–4°C to minimize side reactions. Activation of the carboxylic acid with DCC/DMAP in anhydrous dichloromethane preserves Boc/Cbz stability. Monitor reaction progress via LC-MS for early detection of deprotection (e.g., mass shifts corresponding to tert-butyl loss) .
Q. How do environmental factors (pH, temperature) influence the stability of this compound during long-term storage?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) reveal Boc group hydrolysis at pH < 4. Buffer solutions (pH 7.4 PBS) and desiccants (silica gel) mitigate degradation. For freeze-dried samples, residual solvent content (<1% by Karl Fischer titration) is critical to prevent recrystallization .
Q. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?
- Methodological Answer : High-resolution LC-MS (Q-TOF) with a C18 column (2.6 µm particle size) identifies impurities down to 0.1% levels. For non-UV-active impurities, charged aerosol detection (CAD) or ¹H-NMR with suppression techniques (e.g., presaturation) enhances sensitivity. Reference standards for common byproducts (e.g., de-Boc analogs) are essential for accurate quantification .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity data for structurally similar piperidine derivatives?
- Methodological Answer : Variability may stem from assay conditions (e.g., cell line viability protocols vs. direct enzyme inhibition). Standardize testing using ISO 10993-5 guidelines with negative controls (e.g., DMSO vehicle) and replicate experiments across multiple cell lines (e.g., HEK293 vs. HepG2). Cross-validate results with in silico toxicity prediction tools (e.g., ProTox-II) .
Q. Why do some studies report successful Cbz deprotection under hydrogenolysis, while others observe incomplete reactions?
- Methodological Answer : Catalyst poisoning (e.g., sulfur-containing impurities) or substrate steric hindrance can limit hydrogenolysis efficiency. Switch from Pd/C to Pearlman’s catalyst (Pd(OH)₂/C) and optimize hydrogen pressure (50–60 psi). For stubborn cases, employ transfer hydrogenation with ammonium formate in methanol at 60°C .
Tables for Critical Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
